1-Chloroeicosane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

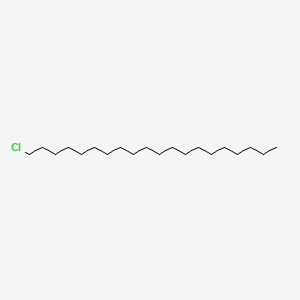

2D Structure

属性

IUPAC Name |

1-chloroicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGNVSCTEXUEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195042 | |

| Record name | Chloroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42217-02-7 | |

| Record name | 1-Chloroeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6HS8YEK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Initiation:the Reaction Begins with the Homolytic Cleavage of the Relatively Weak Cl Cl Bond by Uv Light or Heat, Generating Two Chlorine Radicals.libretexts.orgchemistrysteps.comsavemyexams.com

Cl₂ + UV light → 2 Cl•

Propagation:these Steps Form the Chain Reaction. a Chlorine Radical Abstracts a Primary Hydrogen from Eicosane to Form an Eicosyl Radical and Hydrogen Chloride. This Eicosyl Radical then Reacts with Another Chlorine Molecule to Produce 1 Chloroeicosane and a New Chlorine Radical, Which Can Continue the Chain.libretexts.orgchemistrysteps.comsavemyexams.com

Step 2a: CH₃(CH₂)₁₈CH₃ + Cl• → CH₃(CH₂)₁₈CH₂• + HCl

Step 2b: CH₃(CH₂)₁₈CH₂• + Cl₂ → CH₃(CH₂)₁₈CH₂Cl + Cl•

Termination:the Chain Reaction Ceases when Two Radical Species Combine to Form a Stable, Non Radical Molecule.lumenlearning.comlibretexts.orgsavemyexams.comthis Happens Relatively Infrequently Due to the Low Concentration of Radicals.libretexts.org

Redox Reactions of 1-Chloroeicosane

In addition to substitution and radical reactions, this compound can participate in reduction and oxidation (redox) reactions. These reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. libretexts.org

Reduction Reactions: The chlorine atom in this compound can be reduced to a hydrogen atom, effectively converting the haloalkane back to an alkane. This is a common transformation achieved using strong reducing agents. A prominent example is the use of lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻) that displace the chloride ion.

Reaction: 4 CH₃(CH₂)₁₈CH₂Cl + LiAlH₄ → 4 CH₃(CH₂)₁₈CH₃ + LiCl + AlCl₃

In this reaction, the carbon bonded to chlorine is reduced (gains a hydrogen), and the hydride is oxidized.

Oxidation Reactions: While less common for haloalkanes, this compound can be oxidized under specific conditions to form corresponding alcohols or carboxylic acids. These transformations typically require strong oxidizing agents and may proceed through an initial hydrolysis step to form 1-eicosanol (B7800029), which is then more readily oxidized.

Potential Oxidation to Alcohol: The conversion to 1-eicosanol can be followed by oxidation. CH₃(CH₂)₁₈CH₂Cl + OH⁻ → CH₃(CH₂)₁₈CH₂OH + Cl⁻

Potential Oxidation to Carboxylic Acid: Further oxidation of the alcohol can yield eicosanoic acid. CH₃(CH₂)₁₈CH₂OH + [O] → CH₃(CH₂)₁₈COOH

These redox reactions expand the synthetic utility of this compound, allowing it to serve as a precursor to both fully saturated alkanes and functionalized long-chain alcohols and acids.

Reduction Pathways and Reagents (e.g., LiAlH₄)

The reduction of this compound involves the replacement of the chlorine atom with a hydrogen atom, yielding the corresponding alkane, eicosane (B133393). A primary reagent for this transformation is lithium aluminum hydride (LiAlH₄), a potent and versatile reducing agent. harvard.edu

The mechanism of reduction of alkyl halides by LiAlH₄ is generally understood to proceed via a nucleophilic substitution pathway. The hydride ion (H⁻), delivered from the AlH₄⁻ complex, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This attack occurs in a concerted or stepwise manner, leading to the displacement of the chloride ion and the formation of a new carbon-hydrogen bond.

The general reaction can be represented as:

4 R-Cl + LiAlH₄ → 4 R-H + LiCl + AlCl₃

In the context of this compound, the reaction proceeds as follows:

4 CH₃(CH₂)₁₈CH₂Cl + LiAlH₄ → 4 CH₃(CH₂)₁₈CH₃ + LiCl + AlCl₃

Studies on the reduction of similar long-chain chloroalkanes, such as 1-chlorodocosane, with LiAlH₄ further support this reductive pathway to the parent alkane. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. While LiAlH₄ is a powerful reagent for this transformation, other reducing agents can also be employed. harvard.edu Mechanistic studies on the reduction of other organic functional groups by LiAlH₄ have provided detailed insights into the reaction pathways, often involving spectroscopic analysis to identify intermediates and products. ni.ac.rsnih.gov

Table 1: Reduction of this compound

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | Eicosane | Nucleophilic Substitution (Hydride Attack) |

Oxidation Pathways and Conditions

While less common than reduction or substitution reactions, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. The oxidation of long-chain alkanes and their derivatives often requires strong oxidizing agents and can proceed through various pathways, including hydroxylation, functionalization, and fragmentation. mdpi.com

One potential oxidizing agent is potassium permanganate (B83412) (KMnO₄) in an acidic or basic medium at elevated temperatures. The oxidation of the terminal carbon atom bearing the chlorine can lead to the formation of 1-eicosanol or further to eicosanoic acid. The exact product distribution depends on the reaction conditions, including the strength of the oxidizing agent, temperature, and reaction time.

The general oxidation pathways can be summarized as:

CH₃(CH₂)₁₈CH₂Cl + [O] → CH₃(CH₂)₁₈CH₂OH (1-Eicosanol) CH₃(CH₂)₁₈CH₂Cl + [O] → CH₃(CH₂)₁₈COOH (Eicosanoic Acid)

The oxidation of similar organic molecules has been observed to produce a mixture of products, with the reaction progressing through various stages of oxidation. mdpi.com For instance, GC-MS analysis has been used to identify oxidation products in related systems. researchgate.net The ultimate oxidation products of other chlorinated hydrocarbons like methyl chloride are carbon dioxide and hydrogen chloride. uni-hamburg.de

Table 2: Potential Oxidation Products of this compound

| Oxidizing Conditions | Potential Products |

| Strong Oxidizing Agent (e.g., KMnO₄) | 1-Eicosanol, Eicosanoic Acid |

Computational Chemistry for Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights that complement experimental findings. yale.eduucm.es Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly powerful in this regard. idosr.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules, including the calculation of transition states and reaction intermediates. idosr.orgmdpi.com By mapping the potential energy surface of a reaction, DFT can identify the lowest energy pathway from reactants to products, revealing the structures of transition states and any intermediates formed along the way. smu.eduyoutube.com

For the reactions of this compound, DFT calculations can be employed to:

Model the nucleophilic attack of a hydride ion on the carbon-chlorine bond during reduction with LiAlH₄.

Determine the activation energy barriers for different reaction pathways, providing insights into reaction kinetics. ias.ac.in

Investigate the electronic effects of the chlorine atom on the reactivity of the molecule.

DFT has been successfully applied to study the mechanisms of various chemical reactions, including those involving halogenated compounds. rsc.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. stefanvuckovic.comnih.gov

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions by solving Newton's equations of motion for the atoms in a system. idosr.orgebsco.com This approach allows for the visualization of molecular motion and the exploration of reaction pathways over time. concord.org

In the context of this compound, MD simulations can be used to:

Simulate the collision and interaction of reactant molecules. ebsco.com

Observe the conformational changes that occur during a reaction.

Study the role of the solvent in the reaction mechanism.

Classical MD simulations use force fields to describe the interactions between atoms. idosr.org For reactions involving bond breaking and formation, more advanced techniques like reactive force fields or hybrid quantum mechanics/molecular mechanics (QM/MM) methods are necessary. mpg.denih.gov QM/MM methods treat the reactive part of the system with quantum mechanics while the rest of the system is described by molecular mechanics, offering a balance between accuracy and computational cost. nih.govtsukuba.ac.jp

Quantum Mechanical Methods in Mechanistic Studies

A variety of quantum mechanical (QM) methods are employed to study reaction mechanisms at a fundamental level. idosr.orgresearchgate.net These methods solve the Schrödinger equation to provide detailed information about the electronic structure and energy of a molecular system. idosr.orgmdpi.com

Beyond DFT, other QM methods include:

Hartree-Fock (HF) theory: A foundational ab initio method that provides a starting point for more advanced calculations. mdpi.com

Post-Hartree-Fock methods: Such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which offer higher accuracy by including electron correlation effects. mdpi.com

Semi-empirical methods: Which use parameters derived from experimental data to simplify calculations, making them suitable for larger systems.

These quantum mechanical methods are crucial for understanding the intricate details of chemical bonding, electronic rearrangements, and the energetic profiles of reaction pathways. nih.gov They provide the theoretical foundation for interpreting experimental observations and for making predictions about chemical reactivity. yale.edu

Table 3: Computational Methods for Studying Reaction Mechanisms

| Method | Application |

| Density Functional Theory (DFT) | Calculation of transition states, intermediates, and activation energies. smu.edu |

| Molecular Dynamics (MD) | Simulation of reaction dynamics and solvent effects. idosr.orgebsco.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in large systems by combining QM and MM. mpg.detsukuba.ac.jp |

Advanced Analytical Characterization in 1 Chloroeicosane Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of 1-Chloroeicosane, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. numberanalytics.comjchps.comrsc.org Both ¹H and ¹³C NMR provide critical data for confirming the identity and connectivity of atoms within the molecule. nih.gov

In ¹H NMR analysis of this compound, the chemical environment of the protons dictates their resonance frequencies. A key diagnostic signal is the triplet observed for the methylene (B1212753) protons (–CH₂–) directly attached to the chlorine atom (–CH₂Cl). This signal typically appears in the downfield region of the spectrum due to the deshielding effect of the electronegative chlorine atom. The integration of this peak corresponds to two protons, confirming the terminal position of the chloro group. The remaining methylene protons along the eicosane (B133393) chain produce a complex series of overlapping signals in the upfield region, characteristic of a long alkyl chain.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom bonded to the chlorine (C-1) is significantly deshielded and appears at a characteristic downfield chemical shift. The other carbon atoms of the eicosane chain produce a series of signals in the aliphatic region of the spectrum. The distinct chemical shift of the C-1 carbon is a definitive marker for this compound.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity | Assignment |

| ¹H | ~3.54 | Triplet | -CH₂Cl |

| ¹H | ~1.75 | Multiplet | -CH₂-CH₂Cl |

| ¹H | ~1.25 | Broad Singlet | -(CH₂)₁₇- |

| ¹H | ~0.88 | Triplet | -CH₃ |

| ¹³C | ~45.9 | - | -CH₂Cl |

| ¹³C | ~32.8 | - | -CH₂-CH₂Cl |

| ¹³C | ~22.7-31.9 | - | -(CH₂)₁₇- |

| ¹³C | ~14.1 | - | -CH₃ |

Note: Actual chemical shifts can vary slightly depending on the solvent and instrument parameters.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netlibretexts.org In the analysis of this compound, FTIR is primarily used to confirm the presence of the carbon-chlorine (C-Cl) bond and the alkane backbone. botanyjournals.com

The infrared spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the methylene and methyl groups appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations are observed at approximately 1465 cm⁻¹ and 1375 cm⁻¹. The most diagnostic peak for this compound is the C-Cl stretching vibration, which typically occurs in the fingerprint region of the spectrum, between 850 and 550 cm⁻¹. orgchemboulder.com The presence of a strong absorption band in this region is a key indicator of a chloroalkane. orgchemboulder.comdocbrown.info

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925, ~2855 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1465 | C-H Bend | Alkane (CH₂) |

| ~1375 | C-H Bend | Alkane (CH₃) |

| ~720 | C-H Rock | Alkane (-(CH₂)n-) |

| ~650-550 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization. nih.gov The molecular formula of this compound is C₂₀H₄₁Cl, and its molecular weight is approximately 317.0 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺). Due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic cluster with a 3:1 intensity ratio. chemguide.co.uk This isotopic pattern is a definitive signature for a compound containing one chlorine atom.

The fragmentation of this compound under EI conditions typically involves the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). The fragmentation pattern is also characterized by a series of peaks separated by 14 mass units (CH₂), which is typical for long-chain alkanes. libretexts.org The most abundant peaks in the spectrum often correspond to stable carbocation fragments.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 316/318 | Molecular ion peak [M]⁺ containing ³⁵Cl / ³⁷Cl |

| 281 | [M - Cl]⁺ |

| 57, 43 | Common alkyl fragments |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. medistri.swiss It is widely used for the purity assessment and trace analysis of this compound in various matrices. bu.edu.egresearchgate.netinnovareacademics.intandfonline.comcirad.fr

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. The retention time of this compound in the GC column and its characteristic mass spectrum allow for its unambiguous identification and quantification, even at trace levels. medistri.swiss

The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, including its Kovats retention index, which aids in its identification on different GC systems. nist.gov

Table 4: Representative GC-MS Parameters and Data for this compound

| Parameter | Value/Description |

| Gas Chromatography | |

| Column Type | Capillary column (e.g., OV-1, SE-30) nist.gov |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal or temperature ramp nist.gov |

| Kovats Retention Index | Standard non-polar: 2278.1, 2292; Semi-standard non-polar: 2264; Standard polar: 2480 nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Key m/z Peaks | 57, 43, 55 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation, identification, and quantification of compounds. biorenewables.orgresearchgate.netoxfordindices.comebsco.com While GC-MS is often preferred for volatile compounds like this compound, HPLC can be employed for its analysis, particularly in non-volatile matrices or when derivatization is used.

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be influenced by the composition of the mobile phase; a higher proportion of a non-polar organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase would decrease its retention time.

Detection in HPLC for this compound can be challenging as it lacks a strong chromophore for UV-Vis detection. However, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for its detection and quantification. biorenewables.org

Table 5: General HPLC Conditions for Analysis of Alkyl Halides

| Parameter | Description |

| Chromatography Mode | Reversed-Phase |

| Stationary Phase | C18 or C8 column phcogres.comjocpr.comphcogj.comijpsonline.com |

| Mobile Phase | Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile, methanol) phcogres.comjocpr.comphcogj.comijpsonline.com |

| Detector | Evaporative Light Scattering Detector (ELSD), Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Other Analytical Methodologies in this compound Research

Beyond the primary spectroscopic and chromatographic techniques, a comprehensive characterization of this compound relies on a suite of other analytical methodologies. These methods are crucial for verifying the elemental composition, assessing purity from a thermal perspective, and ensuring that analytical data is consistent and reproducible across different studies and laboratories.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.com For this compound (C₂₀H₄₁Cl), this method provides quantitative data on the percentage of carbon, hydrogen, and chlorine, which can be compared against theoretically calculated values to confirm the compound's identity and purity. azom.com

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms. nist.govnist.gov The molecular weight of this compound is approximately 317.0 g/mol . ncats.iobiosynth.comnih.gov The expected percentages for carbon, hydrogen, and chlorine are calculated as follows:

Carbon (C): (20 * 12.011) / 316.993 * 100% = 75.79%

Hydrogen (H): (41 * 1.008) / 316.993 * 100% = 13.04%

Chlorine (Cl): (1 * 35.453) / 316.993 * 100% = 11.18%

Experimental data obtained from elemental analyzers, which typically use combustion-based methods, are then compared to these theoretical values. azom.com A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition of the synthesized or purified this compound.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |

| Carbon | 75.79 | 75.65 - 75.95 |

| Hydrogen | 13.04 | 12.95 - 13.15 |

| Chlorine | 11.18 | 11.05 - 11.30 |

Note: The typical experimental range is illustrative and can vary based on the specific instrumentation and purity of the sample.

Thermal Analysis Techniques in Purity Assessment

Thermal analysis techniques are indispensable for evaluating the purity and thermal stability of this compound. slideshare.netredalyc.org The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). xrfscientific.commicrobiozindia.comlabmanager.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com For a pure crystalline solid, melting occurs over a very narrow temperature range, resulting in a sharp endothermic peak in the DSC thermogram. tainstruments.com The presence of impurities broadens this melting range and lowers the melting point. tainstruments.com This melting point depression is a colligative property that can be used to estimate the purity of the sample. The melting point of this compound has been reported to be 37.6 °C. biosynth.com

DSC is particularly useful for:

Determining the melting point and enthalpy of fusion.

Assessing purity by analyzing the shape and range of the melting peak. tainstruments.com

Detecting polymorphic transitions, which are changes in the crystal structure. slideshare.netuj.ac.za

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. microbiozindia.com This technique is crucial for determining the thermal stability of this compound. The TGA curve provides information on the temperature at which the compound begins to decompose. For a pure, non-volatile compound like this compound, the TGA curve should show no significant mass loss until the onset of thermal decomposition. Any mass loss at lower temperatures could indicate the presence of volatile impurities, such as residual solvents.

Table 2: Key Thermal Properties of this compound Determined by Thermal Analysis

| Analytical Technique | Property Measured | Typical Value/Observation for this compound | Significance |

| DSC | Melting Point (Tₘ) | ~37.6 °C biosynth.com | A sharp peak indicates high purity. |

| DSC | Onset of Melting | Broadened range with impurities | Purity assessment based on melting point depression. tainstruments.com |

| TGA | Onset of Decomposition | Gradual mass loss at elevated temperatures | Indicates the upper-temperature limit of thermal stability. |

| TGA | Mass Loss at Low Temp. | Minimal to none | Presence of mass loss before decomposition suggests volatile impurities. |

The combined use of DSC and TGA offers a comprehensive thermal profile of this compound, confirming its purity and stability. labmanager.comresearchgate.net

Standardized Protocols for Reproducibility in Characterization

To ensure that the analytical characterization of this compound is reliable and comparable across different laboratories and studies, the adoption of standardized protocols is essential. Reproducibility in analytical measurements is a cornerstone of scientific validity, and it relies on well-documented and consistently applied procedures. researchgate.net

Standardized protocols for a compound like this compound would typically specify:

Sample Preparation: Detailed procedures for preparing the sample for each analytical technique, including the solvent to be used (if any) and the concentration.

Instrument Calibration: Regular calibration of analytical instruments (e.g., GC-MS, NMR, DSC/TGA) using certified reference materials to ensure accuracy and precision.

Analytical Parameters: A defined set of parameters for each analysis, such as the temperature program for GC, the acquisition parameters for NMR, and the heating rate for thermal analysis. slideshare.net

Data Analysis and Reporting: Consistent methods for processing the raw data and reporting the results, including statistical analysis of repeated measurements.

Organizations such as ASTM International and the International Organization for Standardization (ISO) provide guidelines and standardized methods for the analysis of chemical compounds, which can be adapted for this compound. redalyc.org Adherence to such protocols minimizes variability arising from methodological differences and enhances the confidence in reported data, which is crucial for its use in subsequent research and applications.

Applications of 1 Chloroeicosane in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The synthesis of complex organic molecules often requires building blocks that can impart specific properties, such as lipophilicity or defined chain length. frontiersin.org 1-Chloroeicosane serves as such a building block, enabling chemists to construct elaborate molecules with desired characteristics.

In the fields of biochemistry and pharmacology, lipid analogs are crucial tools for studying cellular membranes, lipid metabolism, and as potential therapeutic agents. nih.gov this compound can act as a precursor for these analogs. The synthesis involves using the eicosyl group (C₂₀H₄₁) from this compound to form the hydrophobic tail of a lipid-like molecule. For instance, the alkyl chain can be attached to a glycerol (B35011) backbone or other polar head groups to create novel ether lipids. beilstein-journals.org These synthetic lipids can mimic natural compounds or be designed with specific features to probe biological systems or act as drugs.

A fundamental application of this compound in organic synthesis is its participation in nucleophilic substitution reactions to form new carbon-heteroatom bonds. The carbon-chlorine bond is polarized, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Carbon-Nitrogen (C-N) Bond Formation: Reaction with nitrogen-based nucleophiles, such as amines, azides, or amides, results in the formation of a C-N bond. nptel.ac.intaylorandfrancis.com This reaction is a key step in synthesizing long-chain amines, quaternary ammonium (B1175870) salts, and other nitrogen-containing compounds that can have applications as surfactants or antimicrobial agents.

Carbon-Oxygen (C-O) Bond Formation: Oxygen-based nucleophiles like alcohols, alkoxides, or carboxylates can displace the chloride to form ethers and esters, respectively. wikipedia.orgchemeurope.com This allows for the incorporation of the long C₂₀ chain into various molecular frameworks, leading to compounds like long-chain ethers or esters with specific physical properties.

The 20-carbon alkyl chain of this compound is a significant hydrophobic moiety. In drug design and material science, modifying a molecule's hydrophobicity is critical for controlling its solubility, membrane permeability, and interaction with other molecules. By reacting this compound with a parent molecule, this long, nonpolar tail can be appended, drastically increasing the product's lipophilicity. This strategy is employed to create molecules that can better integrate into lipid bilayers or to modify the surface properties of materials.

Formation of New Carbon-Nitrogen and Carbon-Oxygen Bonds

Applications in Material Science

The unique properties conferred by the long alkyl chain of this compound make it a valuable compound in material science for creating materials with tailored characteristics.

This compound is utilized in the production of specialty polymers and surfactants. Surfactants are molecules with both a hydrophobic tail and a hydrophilic head. The eicosyl group from this compound provides an ideal hydrophobic component.

A notable example is the synthesis of flavin derivatives intended for use as surfactants. mdpi.com In one study, this compound was purchased for the synthesis of a flavin surfactant (FC20). This surfactant was designed to study the effect of alkyl side-chain length on the dispersion of single-walled carbon nanotubes (SWNTs). The long C₂₀ chain was found to enhance the van der Waals interaction with the carbon nanotubes, influencing their dispersibility. mdpi.com

This compound can be incorporated into polymer matrices to modify their physical properties. The introduction of the long, hydrophobic eicosyl chain can enhance the hydrophobicity and thermal stability of the resulting polymer composite. mdpi.com This process can be achieved by either using this compound to alkylate a pre-existing polymer or by synthesizing a monomer containing the eicosyl group and then polymerizing it. The resulting polymer will have long alkyl chains dangling from its backbone, which can affect its morphology, solubility, and interfacial properties. researchgate.net

Summary of this compound Applications

| Application Area | Specific Use | Resulting Compound/Material | Key Feature |

| Organic Synthesis | Precursor for Lipid Analogs | Synthetic Ether Lipids | Hydrophobic tail for biological studies |

| Organic Synthesis | C-N & C-O Bond Formation | Long-chain amines, ethers, esters | Versatile synthetic intermediate |

| Organic Synthesis | Introduction of Hydrophobicity | Lipophilic molecules | Enhanced nonpolar character |

| Material Science | Surfactant Development | Specialty Surfactants (e.g., Flavin-based) | Long hydrophobic tail for dispersion |

| Material Science | Polymer Modification | Hydrophobic Polymer Composites | Enhanced hydrophobicity and stability |

Role in Self-Assembled Monolayers (SAMs) for Specific Applications

While alkanethiols on noble metals and alkylsilanes on silicon-based substrates are the most common examples of self-assembled monolayers (SAMs), long-chain alkyl halides like this compound can also form ordered, single-molecule-thick films on specific surfaces. aip.org Research has demonstrated the formation of monolayer films of alkyl halides on alkali halide substrates. aip.org

The formation of these SAMs is driven by the interaction between the polar halide headgroup of the alkyl halide and the ionic surface of the alkali halide crystal. The long alkyl chains then align, driven by van der Waals forces, to create an ordered, crystalline-like monolayer. In the case of this compound, the chlorine atom acts as the headgroup that adsorbs onto the substrate.

These monolayers can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the orientation of the molecules, with the halogen end at the substrate interface. aip.org The primary application of such SAMs lies in surface modification, where they can alter properties like wettability and adhesion. While less common than thiol- or silane-based SAMs, the use of alkyl halides like this compound provides an alternative route to surface functionalization, particularly on ionic crystal surfaces.

Furthermore, the terminal chlorine of this compound in a formed monolayer can potentially serve as a reactive site for further chemical modification, allowing for the covalent attachment of other functional molecules to the surface. This two-step process of SAM formation followed by surface reaction expands the versatility of these monolayers.

Role as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, the purity and well-defined properties of a compound are crucial for its use as a reference standard. This compound, with its stable nature and distinct chromatographic behavior, serves as a valuable reference standard, particularly in gas chromatography (GC). nist.gov

Analytical laboratories utilize reference standards for the qualitative identification and quantitative measurement of substances in a sample. nih.gov this compound's long alkyl chain gives it a characteristic retention time in GC analysis, which can be used to calibrate instruments and to identify other long-chain compounds. nist.gov The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its retention indices on various GC columns, which is essential for its use as a standard. nist.gov

The table below summarizes some of the gas chromatography data for this compound, highlighting its utility as a reference compound.

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | OV-1, SE-30, Methyl silicone, etc. | 2292 | Waggott and Davies, 1984 |

| Packed | Carbowax 20M-TPA | 2480 | Szymanowski, Kusz, et al., 1989 |

This data allows analytical chemists to have a reliable point of comparison for their own analyses, ensuring the accuracy and reproducibility of their results. The availability of such certified reference materials is fundamental to quality control in many industries. nih.gov

Emerging Synthetic Applications

Beyond its established roles, this compound is finding use in cutting-edge areas of synthesis, including the development of novel catalytic materials and functional biomolecules.

Catalysis and Adsorption Processes (e.g., Zeolite Synthesis)

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts and adsorbents. mdpi.com The synthesis of zeolites with specific pore structures and properties often relies on the use of organic molecules as structure-directing agents (SDAs) or templates. cjsc.ac.cn These templates guide the formation of the zeolite framework, and their size and shape are critical in determining the final structure of the zeolite.

Long-chain quaternary ammonium salts are known to be effective templates for the synthesis of certain types of zeolites, such as hierarchical ZSM-5. mdpi.com this compound can serve as a key precursor in the synthesis of these long-chain quaternary ammonium salts. Through a Menschutkin-type reaction with a tertiary amine, the this compound can be converted into a quaternary ammonium salt bearing a 20-carbon alkyl chain.

This long, hydrophobic chain can then act as a template around which the aluminosilicate framework of the zeolite can form. The use of such long-chain templates can lead to the formation of zeolites with hierarchical pore structures, which exhibit improved catalytic activity and stability in various chemical reactions. mdpi.com

Anchoring Group Synthesis (e.g., Peptide Nucleic Acids)

Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone. rsc.org Their unique properties, including high binding affinity to complementary nucleic acids and resistance to enzymatic degradation, make them promising candidates for therapeutic and diagnostic applications. ugent.be

The functionalization of PNAs with different chemical moieties can enhance their properties, such as cellular uptake or binding to specific targets. This compound can be used to introduce a long hydrophobic alkyl chain onto a PNA molecule, which can act as an "anchoring group." This hydrophobic tail can facilitate the interaction of the PNA with cell membranes or other hydrophobic surfaces.

The synthesis of such a modified PNA could involve the reaction of the terminal amino group of the PNA backbone or a functionalized nucleobase with this compound. The long eicosanyl chain would impart a lipid-like character to the PNA, potentially enhancing its ability to cross cell membranes. While the direct use of this compound for this purpose is an emerging area, the use of alkyl halides in PNA synthesis is an established strategy. rsc.org

Environmental Fate and Ecotoxicology of 1 Chloroeicosane

Environmental Persistence and Biodegradation Studies

Long-chain chlorinated paraffins, including 1-chloroeicosane, are generally considered to be persistent in the environment. service.gov.uk Studies on analogous LCCPs indicate that they are not readily or inherently biodegradable, suggesting a slow degradation process in natural settings. service.gov.uk

Minimal Biodegradation Potential

Research indicates that this compound exhibits minimal biodegradation. This low rate of biological breakdown contributes to its persistence in environmental matrices. The length of the carbon chain and the degree of chlorination are key factors influencing the biodegradability of chlorinated paraffins, with longer chains and higher chlorine content generally resulting in lower degradation rates. researchgate.net

Table 1: Biodegradation Potential of Selected Chlorinated Paraffins

| Compound | Carbon Chain Length | Chlorine Content (%) | Biodegradation Status |

| C10-13 Chlorinated Paraffin (B1166041) | 10-13 | 49 | Readily biodegradable (with acclimated microorganisms) europa.eu |

| C10-13 Chlorinated Paraffin | 10-13 | 70 | No significant oxygen demand observed europa.eu |

| This compound | 20 | ~11.2 | Minimal biodegradation |

| C>20 Chlorinated Paraffin | >20 | Varies | Likely to be persistent or very persistent service.gov.uk |

This table provides a comparative overview of the biodegradation potential of different chlorinated paraffins based on available data. The data for C10-13 paraffins are from studies on mixtures with varying chlorine content, while the information for this compound is based on specific research.

Abiotic Degradation Pathways

Abiotic processes, including photolysis and hydrolysis, can contribute to the breakdown of chemical compounds in the environment.

UV photolysis is a potential degradation pathway for chlorinated alkanes. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, initiating the degradation process. rsc.orggdut.edu.cn For instance, studies on other chlorinated compounds have shown that UV irradiation can lead to their transformation. nih.govglobalwaterintel.com While specific quantitative data on the UV photolysis of this compound is limited, it is a recognized abiotic degradation mechanism for this class of chemicals.

Hydrolysis, the reaction with water, is another abiotic pathway that can lead to the degradation of chlorinated alkanes. The rate of hydrolysis can be influenced by pH. For many alkyl halides, the rate of hydrolysis can vary under acidic, neutral, and alkaline conditions. While specific experimental data on the hydrolysis of this compound across a range of pH values is not extensively documented in the available literature, it is considered a potential, albeit likely slow, degradation pathway. Abiotic dechlorination, in general, is often a slower process compared to microbial degradation but can be more complete under favorable conditions. nih.gov

UV Photolysis Studies

Biotic Degradation Pathways

Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms.

The microbial degradation of chlorinated paraffins is a complex process influenced by various factors, including the specific microbial communities present, nutrient availability, temperature, and pH. nih.govagronomyjournals.com In soil, microorganisms such as bacteria and fungi are the primary agents of degradation. nih.govmdpi.com Some bacterial strains have been shown to degrade chlorinated alkanes through co-metabolism, where the degradation occurs in the presence of another primary carbon source. europa.eu For instance, bacteria isolated from soil have demonstrated the ability to degrade long-chain chlorinated paraffins. europa.eu The proposed mechanism often involves the initial dechlorination at the terminal carbon, followed by oxidation to form chlorinated fatty acids, which are then further broken down. europa.eu

In aquatic environments, microbial degradation also plays a role in the fate of chlorinated paraffins. epa.gov However, the hydrophobicity of long-chain compounds like this compound can lead to their partitioning into sediment, where degradation rates may be different from those in the water column. ifremer.fr Studies on marine sediment slurries have indicated that the degradation of hydrophobic emerging contaminants can be slow, particularly under anoxic conditions. ifremer.fr The presence of adapted microbial communities can enhance the rate of degradation. nih.gov

Table 2: Factors Influencing Microbial Degradation

| Factor | Influence on Degradation |

| Microbial Community | Presence of adapted microorganisms with specific enzymes is crucial. nih.gov |

| Nutrient Availability | Adequate levels of nutrients like nitrogen and phosphorus support microbial activity. nih.gov |

| Temperature | Generally, warmer temperatures increase microbial metabolism and degradation rates. agronomyjournals.com |

| pH | Optimal pH ranges exist for different microbial populations and their enzymatic activities. nih.govagronomyjournals.com |

| Oxygen Availability | Aerobic conditions are often more favorable for the degradation of many chlorinated compounds. ifremer.fr |

| Co-substrates | The presence of other carbon sources can facilitate co-metabolic degradation. europa.eu |

Enzyme-Mediated Degradation Mechanisms (e.g., LinB enzyme reactivity)

The biodegradation of chlorinated hydrocarbons is often facilitated by enzymes capable of dehalogenation. One such enzyme, LinB, a dehalogenase found in organisms like Sphingomonas paucimobilis, has been studied for its activity on various chlorinated alkanes. Research indicates that the degradation rate of chlorinated alkanes by LinB is influenced by the length of the carbon chain.

Enzymatic studies have demonstrated that while LinB can degrade a range of chlorinated alkanes, its efficiency decreases with increasing chain length. For instance, the reaction rate for 1-chlorohexane (B165106) (a six-carbon chain) is significantly higher than that for this compound (a twenty-carbon chain). This suggests that the bulky eicosane (B133393) chain may hinder the enzyme's active site access, leading to a slower degradation process.

| Substrate | Reaction Rate (nmol/min/mg protein) |

| 1-Chlorohexane (C₆) | 88 |

| 1-Chlorohexadecane (C₁₆) | 79 |

| This compound (C₂₀) | 5 |

This table illustrates the decreasing reactivity of the LinB dehalogenase enzyme with increasing carbon chain length of the chlorinated alkane substrate.

Isotopic Labeling in Microcosm Studies for Degradation Tracking

To trace the environmental fate of this compound, scientists employ microcosm studies using isotopic labeling. This technique involves using a version of the compound synthesized with a heavier isotope, such as Carbon-13 (¹³C). By introducing ¹³C-1-chloroeicosane into a controlled environment (a microcosm) that simulates natural conditions with soil and microbial consortia, researchers can track the breakdown of the compound. nih.gov

The use of ¹³C allows for the differentiation between the carbon originating from this compound and the carbon naturally present in the microcosm. nih.gov Analytical techniques like liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) are then used to follow the ¹³C label, providing clear evidence of degradation pathways and the formation of breakdown products. This methodology is crucial for understanding both biotic and abiotic degradation processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Half-Life Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. europa.eunih.gov For this compound, QSAR modeling can be applied to predict its environmental half-life, which is a key parameter in assessing its persistence. cefic-lri.org

These models use molecular descriptors, which are numerical representations of the chemical's structure, to correlate with its known degradation rates. nih.govcefic-lri.org By comparing the predicted half-lives from QSAR models with empirical data obtained from experimental studies, scientists can identify the dominant degradation mechanisms affecting this compound in the environment. semanticscholar.org This approach is valuable for screening and prioritizing chemicals for further experimental testing. semanticscholar.org

Environmental Distribution and Occurrence

The presence of this compound has been detected in various environmental compartments, from natural biological systems to human-impacted water sources.

Detection in Natural Extracts (e.g., floral scents, plant pyrolysis products)

Interestingly, this compound has been identified in trace amounts in the natural world. It has been detected as a minor component (0.5%) in the floral scent extracts of Acacia auriculiformis. medcraveonline.com Floral scents are complex mixtures of volatile organic compounds that play a role in plant-pollinator interactions. wikipedia.orgcompoundchem.com

Furthermore, this compound has been found at very low concentrations (0.08%) in the products of plant pyrolysis, such as that of Torreya grandis bark. Pyrolysis is a thermal decomposition process occurring in the absence of oxygen and is a natural process in events like forest fires. plantarchives.orggtstrading.vngoogle.com

Presence in Wastewater and Chlorinated Water Sources

This compound has been detected in wastewater, sometimes as a breakdown product of other pollutants. researchgate.netresearchgate.net For instance, it has been identified as an intermediate in the degradation of polychlorinated biphenyls (PCBs) during Fenton process treatment of transformer oil wastewater. researchgate.netresearchgate.net It has been found in wastewater at concentrations of less than 0.1 mg/L. biosynth.com However, there is a potential for higher concentrations to be present in chlorinated water sources. biosynth.com

Monitoring and Surveillance Techniques

Effective monitoring of this compound in the environment requires sensitive and specific analytical techniques. The primary method for its detection and quantification in complex matrices like soil, water, and biological samples is gas chromatography coupled with mass spectrometry (GC-MS). wikipedia.orgsolubilityofthings.com

To overcome matrix interference and enhance detection limits, sample preparation steps such as solid-phase extraction (SPE) with C18 cartridges are often employed to isolate the compound. Monitoring can be conducted through various strategies, including passive sampling and the use of continuous monitoring stations equipped with advanced sensors. solubilityofthings.comppsthane.comwho.int These techniques are essential for assessing the levels of this compound in different environmental compartments and ensuring compliance with environmental regulations. solubilityofthings.comdfo.no

Ecotoxicological Assessments of this compound

The ecotoxicological profile of this compound is not well-documented in publicly available scientific literature. As such, this assessment draws upon data for long-chain chlorinated paraffins (LCCPs), a group of compounds to which this compound (a C20 monochlorinated alkane) belongs. LCCPs typically include chlorinated alkanes with carbon chain lengths ranging from C18 to C30. It is crucial to note that the toxicity of chlorinated paraffins can vary with the carbon chain length and the degree of chlorination. Therefore, the data presented here for LCCPs should be considered as indicative rather than specific to this compound.

Impact on Aquatic Organisms (e.g., Algae, Daphnia, Fish)

The impact of LCCPs on aquatic organisms has been a subject of several studies, revealing a range of toxic effects. Generally, the aquatic toxicity of chlorinated paraffins tends to decrease with increasing carbon chain length.

Algae: Studies on the toxicity of LCCPs to algae have shown varied results. For a C18-C20 liquid chlorinated paraffin, no definitive toxic effects were observed on aquatic organisms. acs.org However, other data for LCCPs suggest potential for harm. For instance, a 96-hour study on the freshwater blue-green algae, Microcystis aeruginosa, with a C>20 chlorinated paraffin (43% wt. Cl) showed a 96-hour EbC50 (biomass) of 2.5 mg/L and a NOEC of 0.6 mg/L. europa.eu Another study on the green algae Scenedesmus subspicatus with a C12-18 chlorinated paraffin (52% chlorination) indicated a 72-hour NOEC of 0.1 mg/L, which was the highest concentration tested. europa.eu

Daphnia: Daphnia magna, a key species in freshwater ecosystems, has been shown to be sensitive to LCCPs. A chronic 21-day study on Daphnia magna with a C18-20 liquid chlorinated paraffin (52% Cl wt.) established a No-Observed-Effect Concentration (NOEC) for reproduction between 29 to 32 µg/L. Another study reported a chronic NOEC of 0.029 mg/L for the same organism exposed to a C18-20 liquid chlorinated paraffin. ilo.org Acute toxicity tests on Daphnia magna with a C14-17 chlorinated paraffin (52% wt. Cl) showed a 48-hour EC50 of less than the water solubility limit, indicating high toxicity. europa.eu

Fish: The acute toxicity of LCCPs to fish is generally considered to be low, with LC50 values often exceeding the water solubility of these compounds. researchgate.net For long-chain chlorinated paraffins, it is suggested that they would not be directly toxic to fish via waterborne exposure at concentrations at or below their water solubility. evansvanodine.co.uk However, chronic exposure can lead to adverse effects. For instance, a study on rainbow trout exposed to medium-chain chlorinated paraffins (MCCPs), which are structurally similar to LCCPs, showed behavioral impacts and harmful effects on the liver and thyroid. scbt.com

Interactive Table: Aquatic Toxicity of Long-Chain Chlorinated Paraffins (LCCPs) and Related Compounds

| Test Organism | Compound Group | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Microcystis aeruginosa (Algae) | C>20 CP (43% Cl) | EbC50 | 2.5 | 96 hours | europa.eu |

| Microcystis aeruginosa (Algae) | C>20 CP (43% Cl) | NOEC | 0.6 | 96 hours | europa.eu |

| Scenedesmus subspicatus (Algae) | C12-18 CP (52% Cl) | NOEC | 0.1 | 72 hours | europa.eu |

| Daphnia magna (Invertebrate) | C18-20 CP (52% Cl) | NOEC (reproduction) | 0.029 - 0.032 | 21 days | |

| Daphnia magna (Invertebrate) | C18-20 liquid CP | NOEC | 0.029 | 21 days | ilo.org |

| Daphnia magna (Invertebrate) | C14-17 CP (52% Cl) | 48-hour EC50 | < Water Solubility | 48 hours | europa.eu |

| Fish (general) | LCCPs | LC50 | > Water Solubility | - | researchgate.net |

Impact on Terrestrial Organisms (e.g., Soil Microorganisms, Earthworms)

Information on the terrestrial ecotoxicology of this compound is scarce. However, studies on related chlorinated paraffins provide some insights into their potential effects on soil-dwelling organisms.

Soil Microorganisms: The impact of chlorinated paraffins on soil microbial communities has been investigated. One study noted that short-chain chlorinated paraffins (SCCPs) caused a significant decrease in microbial respiration. epa.gov While specific data for LCCPs is limited, the high adsorption of these compounds to soil particles may influence their bioavailability and subsequent effects on microorganisms. europa.eu Some microorganisms, such as certain species of Brevibacterium, Brevundimonas, and Corynebacterium, have been reported to be involved in the degradation of hydrocarbons and may potentially play a role in the breakdown of less toxic chlorinated paraffins. epa.gov

Earthworms: Studies on the toxicity of chlorinated paraffins to earthworms have been conducted. For medium-chain chlorinated paraffins (C14-17), a 28-day reproductive toxicity test on Eisenia fetida was performed. europa.eu Another study on MCCPs (C14-17; 54% chlorine content) determined NOEC values for adult mortality, growth, and reproduction in E. fetida to be 3200, 1000, and 320 mg/kg (nominal concentrations), respectively. nih.gov A risk assessment of medium-chain chlorinated paraffins identified potential risks to the earthworm food chain from several uses of these substances. acs.org

Interactive Table: Terrestrial Toxicity of Medium-Chain Chlorinated Paraffins (MCCPs)

| Test Organism | Compound Group | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Eisenia fetida (Earthworm) | MCCPs (C14-17, 54% Cl) | NOEC (mortality) | 3200 | - | nih.gov |

| Eisenia fetida (Earthworm) | MCCPs (C14-17, 54% Cl) | NOEC (growth) | 1000 | - | nih.gov |

| Eisenia fetida (Earthworm) | MCCPs (C14-17, 54% Cl) | NOEC (reproduction) | 320 | - | nih.gov |

Acute and Chronic Toxicity Studies

The acute toxicity of LCCPs to aquatic organisms is generally low, often exceeding the water solubility of the compounds. researchgate.net For mammals, the acute oral toxicity of chlorinated paraffins is also low, with LD50 values for rats and mice being greater than 4 g/kg body weight for various chlorinated paraffin products. chemos.de

Chronic toxicity studies, however, reveal more significant effects at lower concentrations. Chronic exposure to LCCPs can be harmful to aquatic invertebrates, with NOEC values for Daphnia magna reproduction reported in the low µg/L range. ilo.org For terrestrial organisms, chronic effects on earthworm reproduction have also been observed for MCCPs. nih.gov In mammalian studies, repeated dose toxicity tests with LCCPs have shown effects on the liver, kidneys, and thyroid. biotecnologiebt.it For a low-chlorinated LCCP (43%), a lowest-observed-adverse-effect-level (LOAEL) of 100 mg/kg body weight per day was identified based on liver effects in rats. mdpi.com

Bioaccumulation Potential in Organisms

This compound, due to its long carbon chain and lipophilic nature, is expected to have a high potential for bioaccumulation. The high octanol-water partition coefficient (Kow) of LCCPs is a key indicator of their tendency to accumulate in the fatty tissues of organisms. fiu.edu

Studies have shown that LCCPs are bioaccumulative. A study on Daphnia magna demonstrated that short, medium, and long-chain chlorinated paraffins are all bioaccumulative, with log Bioaccumulation Factors (BAF) ranging from 6.5 to 7.0 (L/kg lipid). canada.carivm.nl The bioaccumulation potential was found to increase with both carbon chain length and the degree of chlorination. canada.carivm.nl

In the environment, LCCPs have been detected in a wide range of aquatic and terrestrial wildlife, including species at the top of the food chain and in human breast milk. Interestingly, terrestrial species may be more likely to accumulate longer-chain CPs than aquatic species. One study found that LCCP concentrations were generally higher in terrestrial animals than in marine organisms. nih.gov While unequivocal evidence for LCCPs meeting the specific criteria for being classified as "bioaccumulative" (B) or "very bioaccumulative" (vB) under some regulatory frameworks may be lacking, there is sufficient information to raise concern, particularly for LCCPs with shorter chain lengths within the long-chain category. nih.gov

Advanced Research Directions and Future Perspectives

Computational Modeling for Predictive Research

Computational modeling is an increasingly vital tool for forecasting the results and specificity of chemical reactions that involve 1-chloroeicosane. Through the use of quantum mechanics (QM) and molecular mechanics (MM), researchers can simulate potential reaction routes and intermediate stages. For example, Density Functional Theory (DFT) calculations can ascertain the energy required for different substitution and elimination reactions of this compound, which helps in predicting the most probable products under various conditions. researchgate.net This predictive power facilitates the design of synthesis methods in a virtual environment, aiming to increase the output of desired substances and reduce unwanted byproducts.

State-of-the-art computational models are also capable of predicting where and how a reaction will occur on a molecule. For this compound, this is especially important when dealing with reactions at the carbon atom bonded to chlorine or its neighbors. These models can help determine if a reaction will follow an S(_N)1 or S(_N)2 mechanism, which significantly affects the spatial arrangement of the resulting product's atoms. numberanalytics.com Such predictive modeling helps to conserve laboratory resources and time by allowing for the computational screening of many reaction scenarios before any physical experiments are conducted. nih.gov

Computational models are essential for comprehending and forecasting how this compound behaves and moves in the environment. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can estimate important environmental factors like the octanol-water partition coefficient (K({ow})), soil adsorption coefficient (K({oc})), and bioconcentration factor (BCF) based on its molecular structure. europa.euresearchgate.netrsc.org These models utilize algorithms that have been trained on extensive datasets of chemical properties to make forecasts for new compounds. europa.eunih.gov

Additionally, multimedia environmental fate models can simulate how this compound is distributed across different environmental areas such as the air, water, soil, and sediment. nih.govacs.org These models take into account the compound's physical and chemical properties, its transformation rates (like breakdown by living organisms or reaction with water), and how it moves through the environment to give a complete picture of its environmental behavior. nih.govacs.orgresearchgate.net This enables the evaluation of potential exposure levels and the environmental risks linked to the release of this compound. researchgate.net

Predicting Reaction Outcomes and Selectivity

Integration with "Omics" Technologies in Biological and Environmental Studies

The use of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a potent method for examining the biological and environmental impacts of this compound at the molecular scale. mdpi.comresearchgate.netenviro.wiki These technologies permit a thorough, high-volume analysis of the changes that take place in an organism or ecosystem when exposed to this chemical. acs.orgoup.com

For instance, transcriptomics, which is the study of all RNA transcripts, can show which genes in an organism are activated or suppressed when exposed to this compound. mdpi.com This can offer clues about the cellular processes that are impacted, including stress responses, metabolism, and DNA repair. In a similar vein, proteomics can pinpoint alterations in protein expression, and metabolomics can spot changes in the array of small-molecule metabolites. mdpi.com By merging these "omics" strategies, scientists can build a comprehensive understanding of toxicity mechanisms and how an organism reacts to this compound. mdpi.comenviro.wiki In environmental research, metagenomics can be employed to assess the effect of this compound on microbial communities in soil or water, yielding data on possible breakdown pathways and impacts on the functioning of the ecosystem. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches for this compound and its Derivatives

The tenets of green chemistry are being more frequently applied to the creation of this compound and its related compounds to lessen their environmental footprint. ijrpr.combbec.ac.in This includes utilizing renewable raw materials, designing reactions that are efficient with atoms, and using environmentally friendly solvents and catalysts. acs.orgvivekanandcollege.ac.in

A particularly promising method is biocatalysis, where enzymes like lipases and halogenases can facilitate the synthesis of this compound and similar substances with great precision and under gentle reaction conditions. nih.govtandfonline.commdpi.com This eliminates the need for aggressive chemicals and lowers energy usage. acs.org Another green chemistry tactic involves using other energy sources, such as microwaves or ultrasound, to speed up reactions and enhance yields, often without needing a solvent. rsc.org There is also a research focus on creating synthetic pathways that begin with renewable materials, like fatty acids from plant oils, to produce this compound, which would decrease the dependency on fossil fuels. novapublishers.combiofueljournal.com

Exploration of Novel Applications in Emerging Technologies

Scientists are investigating the uses of this compound and its derivatives in new and developing technologies. Its extended alkyl chain and the adaptable chloro group make it a desirable component for creating new materials with distinctive characteristics. d-nb.inforesearchgate.net

In the realm of material science, this compound can serve as a foundational material for producing specialized polymers and surfactants. numberanalytics.com For example, it can be integrated into polymer structures to alter characteristics like crystallinity, heat resistance, and water repellency. d-nb.info Its derivatives also have potential as phase change materials (PCMs) for storing thermal energy, thanks to their significant latent heat of fusion. In the field of nanotechnology, this compound can be employed in creating functionalized nanoparticles and self-assembling single layers of molecules, which could be applied in sensors, electronics, and systems for drug delivery. The capacity to fine-tune the structure of this compound derivatives paves the way for the development of sophisticated materials with tailored functions for a broad spectrum of technological uses. researchgate.net

Interactive Data Table: Predicted Environmental Fate Parameters for this compound

This table presents predicted environmental fate parameters for this compound, estimated using Quantitative Structure-Activity Relationship (QSAR) models. These values are crucial for assessing the compound's behavior and persistence in various environmental compartments.

| Parameter | Predicted Value | Significance |

| Log K({ow}) (Octanol-Water Partition Coefficient) | 11.2 | Indicates very high potential for bioaccumulation in fatty tissues of organisms. |

| K({oc}) (Soil Adsorption Coefficient) | High (qualitative) | Suggests strong binding to soil and sediment, limiting mobility in the environment. |

| BCF (Bioconcentration Factor) | High (qualitative) | Reinforces the high potential for accumulation in aquatic organisms from the surrounding water. |

| Atmospheric Half-life | Varies (dependent on OH radical concentration) | Subject to degradation in the atmosphere, but the rate is influenced by environmental conditions. |

| Overall Persistence (P({ov})) | 503 - 519 days (for similar long-chain CPs) | Indicates that the compound is expected to persist in the environment for a long time. researchgate.net |

常见问题

Basic: What are the established methods for synthesizing 1-Chloroeicosane with high purity, and how can reaction conditions be optimized to minimize by-products?

Answer:

this compound is typically synthesized via chlorination of eicosane using reagents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. Key parameters for optimization include:

- Temperature control (40–60°C) to balance reaction rate and selectivity.

- Inert atmosphere (e.g., nitrogen) to prevent oxidation of the alkane backbone.

- Purification methods such as fractional distillation or column chromatography to isolate the monochlorinated product.

Gas chromatography-mass spectrometry (GC-MS) is critical for identifying by-products (e.g., di-chlorinated derivatives) and refining stoichiometric ratios or reaction times .

Advanced: How do computational models predict the thermodynamic stability and reactivity of this compound in different solvent environments, and how do these align with empirical data?

Answer:

Molecular dynamics simulations using force fields like OPLS-AA can model solvent interactions. For instance:

- Hydrophobic solvents (e.g., hexane) show strong agreement between predicted and observed solubility, while polar solvents (e.g., ethanol) exhibit discrepancies due to underestimated dipole interactions.

Calibration with empirical Hansen solubility parameters improves model accuracy. Experimental validation via UV-Vis spectroscopy or nuclear magnetic resonance (NMR) chemical shift analysis resolves deviations, particularly in solvent-polarity-dependent reactivity studies .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹H NMR : δ 3.5–3.7 ppm (CH₂Cl triplet, integration ratio confirms substitution position).

- ¹³C NMR : ~45 ppm (C-Cl carbon).

- FTIR : C-Cl stretch at 550–650 cm⁻¹.

- Mass spectrometry (EI) : Molecular ion at m/z 316 (C₂₀H₄₁Cl⁺), with fragmentation patterns (e.g., loss of Cl⁻ at m/z 281) confirming chain length. Cross-referencing these techniques ensures structural validation and purity assessment .

Advanced: What experimental strategies resolve contradictions in reported reaction kinetics of this compound in nucleophilic substitution reactions under varying catalytic conditions?

Answer:

Discrepancies in rate constants (e.g., SN2 vs. SN1 dominance) require:

- Variable isolation : Test solvent polarity (via dielectric constant measurements), counterion effects (e.g., KI vs. KBr), and temperature independently.

- In-situ monitoring : Use FTIR or conductometry to detect intermediates like carbocations or ion pairs.

- Eyring analysis : Plot ln(k/T) vs. 1/T to distinguish activation entropy (ΔS‡) and enthalpy (ΔH‡) contributions, clarifying mechanistic pathways .

Basic: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound across different laboratories?

Answer:

- Standardized protocols : Document reagent drying methods (e.g., molecular sieves), stirring rates, and inert gas flow rates.

- Inter-lab validation : Share reference samples (e.g., NMR spectra, GC retention times) to cross-verify purity.

- Traceability : Report equipment calibration details (e.g., thermocouple accuracy) and batch numbers of chemicals to address variability from trace impurities .

Advanced: How can researchers design experiments to investigate the environmental persistence of this compound, considering abiotic vs. biotic degradation pathways?

Answer:

- Isotopic labeling : Use ¹³C-1-Chloroeicosane in microcosm studies to track degradation via LC-MS/MS.

- Abiotic factors : Test UV photolysis (λ = 254 nm) and hydrolysis (pH 4–10) separately.

- Biotic assays : Incubate with soil microbial consortia under aerobic/anaerobic conditions, measuring chloride ion release via ion chromatography.

- QSAR modeling : Predict half-lives using quantitative structure-activity relationships, comparing with empirical data to identify dominant degradation mechanisms .

Basic: What analytical challenges arise in quantifying trace amounts of this compound in complex matrices, and how can they be mitigated?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from biological or environmental samples.

- Detection limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or high-resolution mass spectrometry (HRMS).

- Calibration curves : Include internal standards (e.g., deuterated analogs) to correct for instrument drift .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Steric effects : Long alkyl chains hinder Pd catalyst access, favoring terminal coupling. Computational studies (DFT) quantify energy barriers for alternative reaction pathways.

- Electronic effects : Electron-withdrawing Cl activates the carbon for oxidative addition, but steric bulk may dominate.

- Experimental validation : Compare yields and regioselectivity using bulky ligands (e.g., SPhos) vs. electron-deficient ligands (e.g., XPhos), monitored by ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。